molecular formula C19H40O6S B12766961 4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl- CAS No. 72187-30-5

4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl-

Cat. No.: B12766961
CAS No.: 72187-30-5
M. Wt: 396.6 g/mol
InChI Key: CDCOZVHLCQGWRP-KOUJMVCDSA-N
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Preparation Methods

The synthesis of 4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl- typically involves a series of organic reactions. One common method includes the reaction of specific alcohols with sulfur-containing reagents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby influencing their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar compounds to 4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl- include other polyether and polysulfide compounds. These compounds share structural similarities but differ in the arrangement and number of oxygen and sulfur atoms. The uniqueness of 4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

72187-30-5

Molecular Formula

C19H40O6S

Molecular Weight

396.6 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol

InChI

InChI=1S/C19H40O6S/c1-14(20)8-21-15(2)9-22-16(3)10-23-17(4)11-24-18(5)12-25-19(6)13-26-7/h14-20H,8-13H2,1-7H3/t14-,15-,16-,17-,18-,19+/m0/s1

InChI Key

CDCOZVHLCQGWRP-KOUJMVCDSA-N

Isomeric SMILES

C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O

Canonical SMILES

CC(COC(C)COC(C)COC(C)COC(C)COC(C)CSC)O

Origin of Product

United States

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